

# Synthesis of Vortioxetine Intermediate CAS 1610527-49-5: Application Notes and Protocols

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## Compound of Interest

Compound Name: (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

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## Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **(2,4-dimethylphenyl)(2-nitrophenyl)sulfane** (CAS 1610527-49-5), a key intermediate in the manufacturing of the multimodal antidepressant Vortioxetine. The synthesis is achieved via a nucleophilic aromatic substitution reaction between a halo-nitrobenzene and 2,4-dimethylbenzenethiol. Two distinct protocols are presented, utilizing either 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene as the starting material. This guide includes reaction parameters, purification methods, and a summary of analytical data for the target compound, offering a comprehensive resource for chemists in the pharmaceutical industry.

## Introduction

Vortioxetine is a serotonin modulator and stimulator approved for the treatment of major depressive disorder. Its synthesis involves several key intermediates, one of which is **(2,4-dimethylphenyl)(2-nitrophenyl)sulfane**. The efficient and scalable synthesis of this intermediate is crucial for the overall cost-effectiveness and viability of the Vortioxetine manufacturing process. The primary synthetic route to this intermediate involves the S-arylation of 2,4-dimethylbenzenethiol with an activated halo-nitrobenzene. The following protocols detail two reliable methods for this transformation.

## Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols described.

Parameter	Protocol 1	Protocol 2
Starting Material	1-fluoro-2-nitrobenzene	1-chloro-2-nitrobenzene
Reagents	2,4-dimethylbenzenethiol, Sodium Carbonate	2,4-dimethylbenzenethiol, Sodium Carbonate
Solvent	N,N-Dimethylformamide (DMF)	N,N-Dimethylformamide (DMF)
Temperature	100°C	100°C
Reaction Time	2 hours	2 hours
Yield	98%	Not specified
Purity (by HPLC)	>99% (typical)	Not specified

Analytical Data for **(2,4-dimethylphenyl)(2-nitrophenyl)sulfane** (CAS 1610527-49-5)

Analysis	Result
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub> S
Molecular Weight	259.32 g/mol
Appearance	Yellow Solid
<sup>1</sup> H NMR	Conforms to structure
<sup>13</sup> C NMR	Conforms to structure
Mass Spectrometry	Conforms to structure
Infrared (IR)	Conforms to structure

Note: While a Certificate of Analysis confirms the structural data, publicly available spectra were not found.<sup>[1]</sup>

## Experimental Protocols

The synthesis of **(2,4-dimethylphenyl)(2-nitrophenyl)sulfane** is achieved through a nucleophilic aromatic substitution reaction. The following are two detailed protocols based on a method described in patent literature.

### Protocol 1: Synthesis from 1-fluoro-2-nitrobenzene

This protocol outlines the reaction of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol.

Materials:

- 1-fluoro-2-nitrobenzene
- 2,4-dimethylbenzenethiol
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate (for extraction)
- Brine

Procedure:

- To a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) in N,N-Dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.0 equivalent) and sodium carbonate (2.0 equivalents).
- Heat the reaction mixture to 100°C and stir for 2 hours.
- After cooling to room temperature, add water to the reaction mixture.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(2,4-dimethylphenyl)(2-nitrophenyl)sulfane**.

Expected Yield: 98%

## Protocol 2: Synthesis from 1-chloro-2-nitrobenzene

This protocol provides an alternative synthesis using 1-chloro-2-nitrobenzene.

Materials:

- 1-chloro-2-nitrobenzene
- 2,4-dimethylbenzenethiol
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate (for extraction)
- Brine

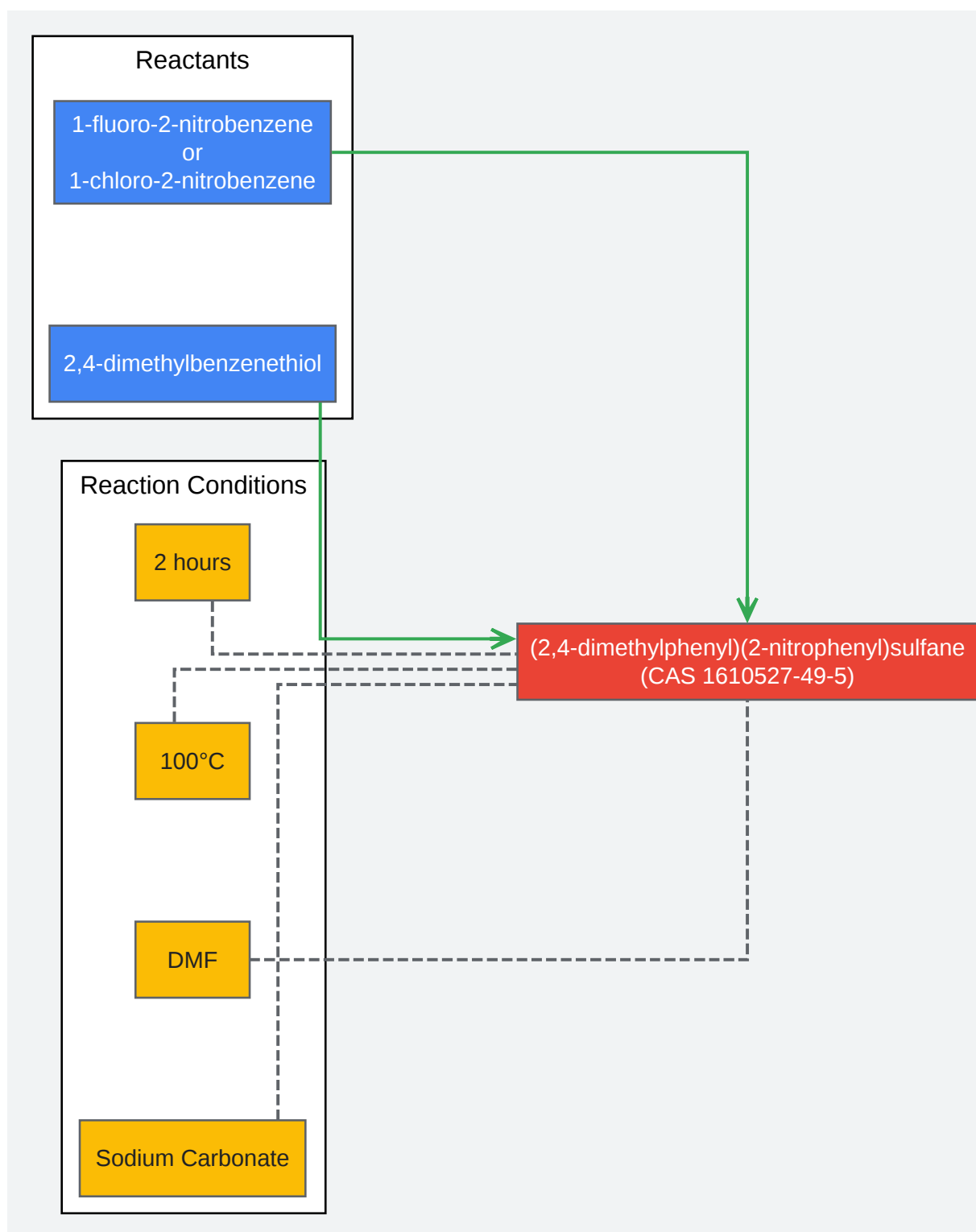
Procedure:

- To a solution of 1-chloro-2-nitrobenzene (1.0 equivalent) in N,N-Dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.0 equivalent) and sodium carbonate (2.0 equivalents).
- Heat the reaction mixture to 100°C and stir for 2 hours.
- Upon completion, cool the mixture to room temperature and add water.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic phases with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to obtain the desired product.

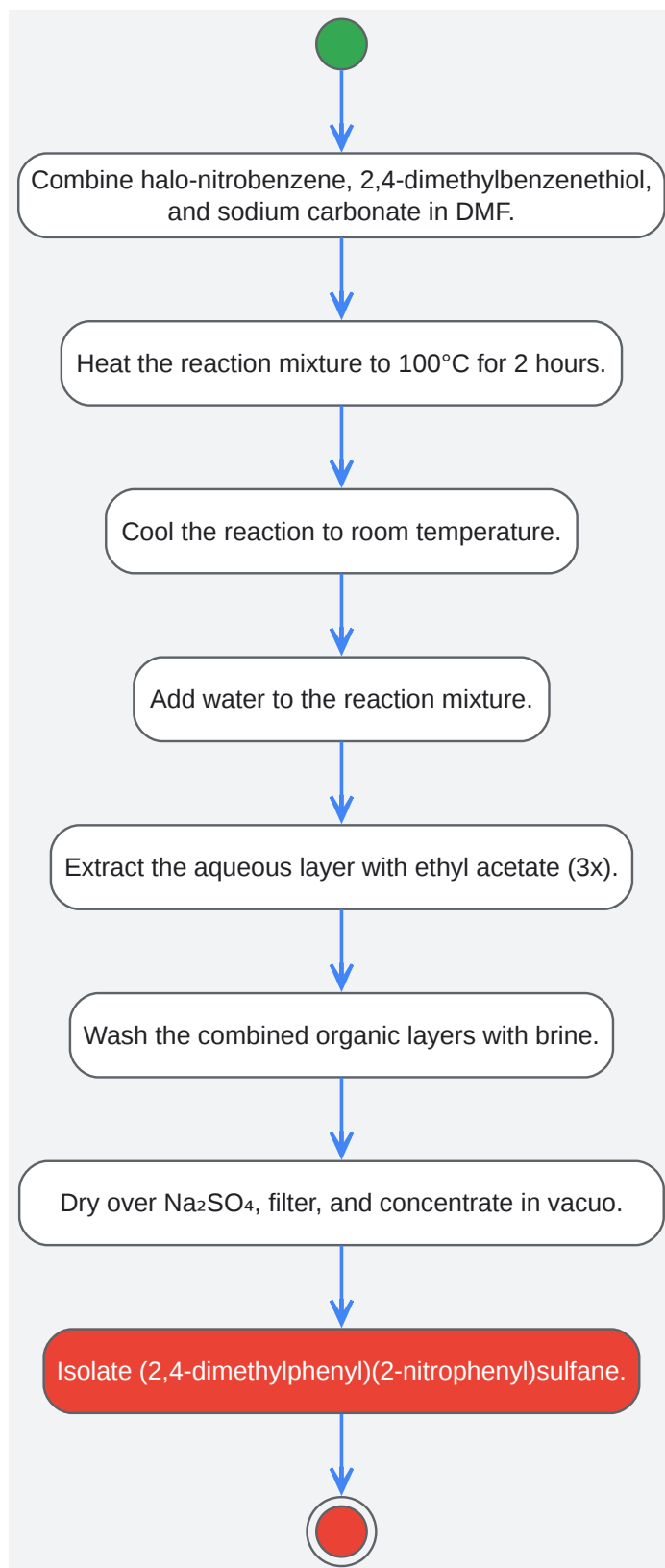
## Synthetic Pathway and Workflow

The following diagrams illustrate the chemical reaction and the general laboratory workflow for the synthesis of the Vortioxetine intermediate.



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Caption: Synthetic pathway for **(2,4-dimethylphenyl)(2-nitrophenyl)sulfane**.



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Caption: Experimental workflow for the synthesis and isolation of the product.

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## References

- 1. kmpharma.in [kmpharma.in]
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